5-(4-Ethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
Systematic International Union of Pure and Applied Chemistry Name and Structural Formula
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for bicyclic heterocycles with multiple substituents. The complete systematic name is this compound, which precisely describes the location and nature of each substituent on the parent heterocyclic framework. The nomenclature indicates that the pyrazolo[1,5-a]pyrimidine core serves as the parent structure, with numbering beginning from the nitrogen atom in the pyrazole ring and proceeding through the fused system according to International Union of Pure and Applied Chemistry conventions for bicyclic systems.
The structural formula reveals a complex arrangement of functional groups that significantly influence the compound's chemical properties and potential biological activities. The ethoxyphenyl substituent at position 5 introduces both aromatic character and ether linkage functionality, while the trifluoromethyl group at position 7 imparts electron-withdrawing properties and enhanced lipophilicity. The carboxylic acid group at position 2 provides acidic character and potential for hydrogen bonding interactions. This substitution pattern creates a molecule with diverse chemical reactivity sites and multiple opportunities for intermolecular interactions.
The three-dimensional structural configuration of this compound demonstrates the spatial arrangement of substituents around the planar bicyclic core. Computational modeling studies of related pyrazolo[1,5-a]pyrimidine derivatives have shown that the orientation of aromatic substituents can significantly influence molecular conformation and interaction profiles. The ethoxyphenyl group extends from the bicyclic core, creating additional steric bulk and providing sites for aromatic interactions, while the trifluoromethyl group contributes to conformational rigidity through its high electronegativity and steric effects.
Alternative Nomenclatural Designations and Registry Identifiers
The Chemical Abstracts Service registry number for this compound provides a unique identifier that facilitates database searches and literature retrieval across multiple chemical information systems. This registry number, designated as 1142211-01-5, serves as the primary identifier in most commercial and academic databases. The assignment of Chemical Abstracts Service numbers follows systematic procedures that ensure each unique chemical structure receives a distinct identifier, preventing confusion with structurally related compounds.
Alternative nomenclatural systems may describe this compound using different naming conventions, particularly in patent literature and specialized chemical databases. Trade names and research codes may also be assigned by various organizations for internal tracking purposes. The International Chemical Identifier system provides additional standardized representation through its unique character string that encodes structural information. The International Chemical Identifier for this compound enables cross-referencing between different chemical databases and software systems that support this format.
Simplified Molecular Input Line Entry System notation offers another standardized method for representing the molecular structure in linear text format. This system proves particularly valuable for database storage and computational chemistry applications where structural information must be processed algorithmically. The Simplified Molecular Input Line Entry System string for this compound captures all connectivity information and stereochemical details in a compact, computer-readable format.
Molecular Weight and Empirical Formula Analysis
The molecular formula of this compound is established as C₁₆H₁₂F₃N₃O₃, indicating the presence of sixteen carbon atoms, twelve hydrogen atoms, three fluorine atoms, three nitrogen atoms, and three oxygen atoms. This empirical formula provides essential information for mass spectrometric analysis, elemental analysis verification, and computational chemistry calculations. The systematic counting of atoms reveals the structural complexity of this molecule and its substantial molecular weight relative to simpler heterocyclic compounds.
The calculated molecular weight of 351.28 grams per mole positions this compound in the range typical for pharmaceutical intermediates and bioactive molecules. This molecular weight falls within the range commonly associated with drug-like properties according to various pharmaceutical industry guidelines, though additional factors such as lipophilicity and polar surface area must be considered for complete assessment. Comparison with related pyrazolo[1,5-a]pyrimidine derivatives demonstrates how different substituent patterns affect molecular weight and potentially influence pharmacokinetic properties.
Table 1: Molecular Composition Analysis
| Element | Atom Count | Atomic Weight (g/mol) | Contribution to Molecular Weight (g/mol) | Percentage by Mass |
|---|---|---|---|---|
| Carbon | 16 | 12.011 | 192.176 | 54.72% |
| Hydrogen | 12 | 1.008 | 12.096 | 3.44% |
| Fluorine | 3 | 18.998 | 56.994 | 16.23% |
| Nitrogen | 3 | 14.007 | 42.021 | 11.96% |
| Oxygen | 3 | 15.999 | 47.997 | 13.67% |
| Total | 37 | - | 351.284 | 100.00% |
Table 2: Comparative Analysis with Related Pyrazolo[1,5-a]pyrimidine Derivatives
The elemental composition analysis reveals that carbon comprises the largest percentage by mass at 54.72%, reflecting the substantial aromatic and heterocyclic content of the molecule. The fluorine content of 16.23% by mass indicates the significant contribution of the trifluoromethyl group to the overall molecular properties. This high fluorine content is expected to influence the compound's physicochemical properties, including lipophilicity, metabolic stability, and electronic distribution. The nitrogen content of 11.96% reflects the heterocyclic nature of the pyrazolo[1,5-a]pyrimidine core and contributes to potential hydrogen bonding capabilities and basicity characteristics.
Properties
IUPAC Name |
5-(4-ethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O3/c1-2-25-10-5-3-9(4-6-10)11-7-13(16(17,18)19)22-14(20-11)8-12(21-22)15(23)24/h3-8H,2H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFLXQAXLOETNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the condensation of aminopyrazoles with various reagents. Common synthetic routes include:
Condensation Reactions: Aminopyrazoles react with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones.
Reactions with Acyclic Reagents: These methods have been developed to achieve high yields efficiently.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: These involve the replacement of one functional group with another.
Condensation Reactions: Formation of the pyrazolo[1,5-a]pyrimidine ring through condensation of aminopyrazoles with different reagents.
Common Reagents and Conditions
Reagents: Acetylacetone, 2-(4-methoxybenzylidene)malononitrile, and other nucleophiles.
Conditions: Typically involve heating in ethanol or other solvents.
Major Products
The major products formed from these reactions are various substituted pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines. For example, a study demonstrated that modifications in the pyrazolo[1,5-a]pyrimidine structure could enhance its efficacy against breast cancer cells through the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Studies have shown that it possesses inhibitory effects against various bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
The compound also shows promise in treating inflammatory diseases. Research suggests that it can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions like rheumatoid arthritis and inflammatory bowel disease .
Agricultural Applications
Herbicide Development
In agricultural science, compounds similar to 5-(4-Ethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid are being investigated for their herbicidal properties. Preliminary studies indicate that these compounds can effectively control weed growth without harming crop plants, which is crucial for sustainable agriculture .
Pesticide Formulations
Additionally, the compound's potential as an insecticide is being explored. Its efficacy against common agricultural pests could lead to the development of safer and more effective pest control solutions .
Materials Science
Polymer Chemistry
In materials science, the incorporation of pyrazolo[1,5-a]pyrimidine derivatives into polymer matrices has been studied for enhancing material properties. These compounds can improve thermal stability and mechanical strength in polymer composites, making them suitable for various industrial applications .
Nanotechnology Applications
The unique properties of this compound also lend themselves to applications in nanotechnology. Research is ongoing into its use as a building block for nanoscale materials with specific electronic or optical properties .
Summary Table of Applications
| Application Area | Specific Use Case | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |
| Antimicrobial agents | Effective against multiple bacterial strains | |
| Anti-inflammatory treatments | Modulates inflammatory pathways | |
| Agricultural Science | Herbicides | Controls weeds without harming crops |
| Insecticides | Targets agricultural pests | |
| Materials Science | Polymer enhancements | Improves thermal stability and strength |
| Nanotechnology | Develops advanced materials with unique properties |
Mechanism of Action
The mechanism of action of 5-(4-Ethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Zaleplon: A sedative agent with a pyrazolo[1,5-a]pyrimidine scaffold.
Indiplon: Another sedative agent with similar structural features.
Ocinaplon: An anxiolytic agent with a pyrazolo[1,5-a]pyrimidine core.
Uniqueness
5-(4-Ethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other pyrazolo[1,5-a]pyrimidine derivatives .
Biological Activity
5-(4-Ethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound that falls within the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This article discusses its biological activity, focusing on anticancer properties, anti-inflammatory effects, and its mechanism of action based on recent research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core with an ethoxy and trifluoromethyl substituent. Its molecular formula is with a molecular weight of approximately 365.31 g/mol.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.08-12.07 | Inhibits tubulin polymerization; G2/M cell cycle arrest |
| A549 | 4.22 | Blocks EGFR signaling; pro-apoptotic effects |
| MCF-7 | 5.33 | Induces apoptosis via Bcl-2/Bax expression modulation |
| HCT-116 | 3.46 | Interferes with p38 MAPK signaling pathways |
The compound has been shown to arrest the cell cycle in the G2/M phase, indicating its potential as a chemotherapeutic agent. Additionally, docking studies suggest that it interacts with key proteins involved in cancer progression, such as tubulin and EGFR.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines have also been investigated. The compound demonstrated significant inhibition of TNF-alpha release in LPS-stimulated models, suggesting its utility in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity Data
| Model | IC50 (µM) | Effectiveness |
|---|---|---|
| LPS-stimulated cells | 0.283 | Inhibition of TNF-alpha release |
| Mouse model | 97.7% | Reduction in inflammation markers |
This inhibition suggests that the compound could be beneficial in managing conditions characterized by excessive inflammation, such as autoimmune diseases.
The mechanism by which this compound exerts its effects involves several pathways:
- Tubulin Inhibition : The compound inhibits tubulin polymerization, which is crucial for cell division.
- EGFR Signaling : It interferes with EGFR pathways, leading to reduced proliferation and increased apoptosis in cancer cells.
- MAPK Pathways : The inhibition of p38 MAPK signaling contributes to its anti-inflammatory effects.
Case Studies
A notable study published in Molecules investigated a series of pyrazolo[1,5-a]pyrimidines for their anticancer activity. The results indicated that modifications at specific positions significantly affected their potency and selectivity against cancer cell lines . Another study highlighted that compounds with trifluoromethyl groups exhibited enhanced bioactivity due to improved lipophilicity and binding affinity .
Q & A
Basic: What are the established synthetic routes for 5-(4-Ethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, and how can intermediates be characterized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[1,5-a]pyrimidine core via cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters. Key intermediates (e.g., trifluoromethyl-containing precursors) are characterized using:
- NMR (¹H/¹³C/¹⁹F) to confirm regioselectivity and substituent orientation.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline) for structural elucidation .
Critical steps include optimizing solvent polarity (e.g., DMF vs. THF) and temperature to enhance cyclization efficiency .
Basic: How should researchers design experiments to assess the compound’s solubility and stability under varying pH conditions?
Methodological Answer:
-
Experimental Design:
-
Key Parameters:
Parameter Method Reference Standard Solubility Shake-flask method USP <1231> Degradation kinetics Arrhenius equation modeling ICH Q1A guidelines
Advanced: How can contradictory data on the compound’s reactivity in cross-coupling reactions be resolved?
Methodological Answer:
Contradictions often arise from variations in catalytic systems (e.g., Pd vs. Cu catalysts) or solvent effects. To address this:
Replicate conditions from conflicting studies (e.g., ligand choice, base strength).
Perform kinetic isotope effect (KIE) studies to probe mechanistic pathways.
Use DFT calculations to compare transition-state energies under different conditions .
Validate findings with in situ IR/NMR to track intermediate formation .
Example: A Pd-catalyzed system may favor C–H activation, while Cu promotes radical pathways, explaining divergent yields .
Advanced: What strategies are recommended for optimizing the compound’s bioactivity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Step 1: Synthesize analogs with modifications at the 4-ethoxyphenyl or trifluoromethyl groups.
- Step 2: Screen analogs against target proteins (e.g., kinases) using SPR or fluorescence polarization assays.
- Step 3: Apply multivariate regression analysis to correlate substituent properties (Hammett σ, LogP) with bioactivity .
- Critical Insight: The trifluoromethyl group enhances metabolic stability but may reduce solubility; balance via hybrid analogs (e.g., CF₃→CH₂F) .
Advanced: How can computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger to model binding poses with target proteins (e.g., COX-2).
- MD Simulations: Run 100-ns trajectories in explicit solvent to assess binding stability.
- Free Energy Calculations: Apply MM-PBSA/GBSA to quantify binding affinities .
- Validation: Compare predictions with experimental IC₅₀ values from enzyme inhibition assays .
Basic: What analytical techniques are critical for verifying purity and identifying impurities?
Methodological Answer:
- HPLC-PDA/MS: Detect impurities at ≥0.1% levels using C18 columns (gradient elution: MeCN/H₂O + 0.1% TFA).
- Elemental Analysis: Confirm stoichiometry (C, H, N, F) within ±0.4% deviation .
- Thermogravimetric Analysis (TGA): Assess hygroscopicity and thermal degradation thresholds .
Advanced: How should researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts)?
Methodological Answer:
Discrepancies may stem from solvent effects, concentration, or tautomerism. Mitigation steps:
Re-acquire NMR in standardized solvents (e.g., CDCl₃ vs. DMSO-d₆).
Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
Compare with computed NMR shifts (GIAO method at B3LYP/6-311+G(d,p)) .
Publish raw data (FID files) for independent validation .
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- PPE: Wear nitrile gloves, goggles, and fume hood for synthesis/purification.
- Waste Disposal: Quench reactive intermediates (e.g., trifluoromethylating agents) with aqueous NaHCO₃ .
- Emergency Protocols: Pre-plan for HF exposure (if using fluorinated reagents) with calcium gluconate gel .
Advanced: How can the compound’s electrochemical properties be exploited in material science applications?
Methodological Answer:
- Cyclic Voltammetry (CV): Measure redox potentials in anhydrous acetonitrile (0.1 M TBAPF₆).
- Applications:
- Key Parameter: Correlation between trifluoromethyl group orientation and charge-carrier mobility .
Advanced: What statistical approaches are recommended for optimizing reaction yields in high-throughput screening?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs (e.g., 2³) to test variables (catalyst loading, temperature, solvent).
- Response Surface Methodology (RSM): Model nonlinear relationships between parameters.
- Machine Learning: Train models on historical data to predict optimal conditions .
Example Table:
| Variable | Range Tested | Optimal Value |
|---|---|---|
| Catalyst (mol%) | 1–10 | 5.2 |
| Temperature (°C) | 60–120 | 85 |
| Solvent | DMF, THF, toluene | THF |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
